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Compound of Interest

Compound Name: (-)-Epicedrol

Cat. No.: B010098

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
natural sesquiterpenoid (-)-Epicedrol. The information presented herein has been compiled
from various scientific sources to aid in the identification, characterization, and analysis of this
compound. This document includes tabulated Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, detailed experimental protocols, and a workflow
diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (-)-Epicedrol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
13C NMR Spectroscopic Data
The 13C NMR spectrum provides characteristic signals for the fifteen carbon atoms in the (-)-

Epicedrol skeleton. The chemical shifts are indicative of the tricyclic cedrane framework and
the presence of a hydroxyl group.

Carbon Atom Chemical Shift (8) in ppm

) ) Please refer to experimental acquisition for
Data not available in the search results -~
specific values.
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Note: Specific 3C NMR chemical shift values for all carbon atoms of (-)-Epicedrol were not
explicitly found in the provided search results. The table above serves as a template for
experimental data. Data for related sesquiterpenoids can be found in various chemical
databases and literature[1][2].

1H NMR Spectroscopic Data

The *H NMR spectrum of (-)-Epicedrol is expected to show a complex pattern of signals
corresponding to the 26 protons in the molecule. Key features would include signals for the
methyl groups, methylene protons, and methine protons, with their multiplicities and coupling
constants providing valuable structural information.

Chemical Shift () o Coupling Constant
Proton(s) . Multiplicity .
in ppm (J) in Hz

Please refer to

Data not available in experimental
the search results acquisition for specific
values.

Note: A complete experimental *H NMR spectrum with assigned chemical shifts and coupling
constants for (-)-Epicedrol was not found in the provided search results. The table is a
template for data organization upon experimental determination. General chemical shift ranges
for protons in similar chemical environments can be referenced from spectroscopic
databases[3][4].

Infrared (IR) Spectroscopy

The IR spectrum of (-)-Epicedrol is characterized by absorption bands corresponding to the
vibrational frequencies of its functional groups. The presence of a hydroxyl group and the
saturated hydrocarbon backbone are the most prominent features.
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Wavenumber (cm~?)

Assignment

Intensity

~3400 O-H stretch (hydroxyl group) Strong, Broad
~2950-2850 C-H stretch (alkane) Strong

~1465 C-H bend (methylene) Medium
~1375 C-H bend (methyl) Medium
~1100 C-O stretch (tertiary alcohol) Medium

Note: An experimental IR spectrum for (-)-Epicedrol was not explicitly available in the search
results. The data presented is based on characteristic absorption frequencies for the functional

groups present in the molecule and comparison with the spectrum of its isomer, cedrol[5][6][7].

Mass Spectrometry (MS)

Mass spectrometry of (-)-Epicedrol, typically performed using Gas Chromatography-Mass
Spectrometry (GC-MS) with Electron lonization (EIl), provides information about its molecular

weight and fragmentation pattern, which is crucial for its identification.

m/z Relative Intensity (%) Proposed Fragment
222 Varies [M]* (Molecular lon)
207 Varies [M - CHs]*

204 Varies [M - H20]*

161 Varies Further fragmentation
95 Varies Further fragmentation

Note: The mass spectrum of epicedrol is available in the NIST WebBook[8]. The fragmentation

pattern is complex and has been studied in detail, including through the use of deuterated

analogs to elucidate the fragmentation pathways[9][10].

Experimental Protocols
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Detailed experimental protocols are essential for the accurate and reproducible acquisition of
spectroscopic data. The following sections outline generalized procedures for the analysis of
(-)-Epicedrol, based on common practices for sesquiterpenoids and other natural products.

NMR Spectroscopy

Sample Preparation:

» Dissolve approximately 5-10 mg of purified (-)-Epicedrol in about 0.5-0.7 mL of a deuterated
solvent (e.g., CDCIs).

e Transfer the solution to a 5 mm NMR tube.

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative
analysis or precise chemical shift referencing is required.

H NMR Acquisition:

e Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for
better signal dispersion.

e Pulse Sequence: A standard single-pulse experiment is typically used.
e Acquisition Parameters:
o Number of scans: 16-64 (depending on sample concentration)
o Relaxation delay: 1-5 seconds
o Spectral width: Appropriate to cover the expected chemical shift range (e.g., 0-10 ppm).
13C NMR Acquisition:
e Spectrometer: As for *H NMR.

e Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to
simplify the spectrum. DEPT (Distortionless Enhancement by Polarization Transfer)
experiments can be run to determine the number of protons attached to each carbon.
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e Acquisition Parameters:

o Number of scans: Significantly higher than for *H NMR (e.g., 1024 or more) due to the low
natural abundance of 3C.

o Relaxation delay: 2-5 seconds.

o Spectral width: Appropriate for carbon chemical shifts (e.g., 0-220 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):
o Ensure the ATR crystal is clean.

» Place a small drop of neat (-)-Epicedrol (which is likely a viscous liquid or solid at room
temperature) directly onto the crystal surface.

o Apply pressure using the pressure arm to ensure good contact between the sample and the

crystal.
FT-IR Acquisition:
e Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
o Accessory: A single-reflection ATR accessory is suitable for this type of sample.
e Acquisition Parameters:

Number of scans: 16-32.

[e]

Resolution: 4 cm~—1.

o

[¢]

Spectral range: Typically 4000-400 cm™1,

A background spectrum of the clean, empty ATR crystal should be collected prior to the

o

sample measurement.
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Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

e Dissolve a small amount of (-)-Epicedrol in a volatile organic solvent (e.g., hexane or ethyl
acetate) to a concentration of approximately 1 mg/mL.

GC-MS Analysis:

Gas Chromatograph: Equipped with a capillary column suitable for sesquiterpene analysis
(e.g., a non-polar or medium-polar column like a 5% phenyl-methylpolysiloxane).

e Injection: 1 pL of the sample solution is injected in split or splitless mode.

o Oven Temperature Program: A temperature gradient is used to separate the components of
the sample. A typical program might start at a lower temperature (e.g., 60°C), hold for a few
minutes, and then ramp up to a higher temperature (e.g., 240°C) at a rate of 3-10°C/min.

o Carrier Gas: Helium at a constant flow rate.
e Mass Spectrometer:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: A scan range of m/z 40-400 is generally sufficient.

o Data Analysis: The resulting mass spectra are compared with spectral libraries (e.g., NIST,
Wiley) for compound identification. The fragmentation pattern provides structural
information[11][12][13].

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing
spectroscopic data for a natural product like (-)-Epicedrol.
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General Workflow for Spectroscopic Analysis of (-)-Epicedrol
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Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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